molecular formula C26H41NO2 B586540 Termitomycamide E

Termitomycamide E

Cat. No.: B586540
M. Wt: 399.6 g/mol
InChI Key: JTSNNDBVDQFVEG-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Termitomycamide E is a fatty acid amide isolated from the mushroom Termitomyces titanicus. This compound is known for its ability to suppress endoplasmic reticulum stress and shows significant protective activity against T. titanicus-toxicity . This compound has a molecular formula of C26H41NO2 and a molecular weight of 399.61 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Termitomycamide E can be synthesized from linoleic acid and tyrosamine. The synthesis involves the following steps :

  • Linoleic acid is reacted with 1,1’-carbonyldiimidazole in dichloromethane at room temperature for 1 hour under an inert atmosphere.
  • Tyrosamine is then added to the reaction mixture and stirred for an additional 2 hours at room temperature under an inert atmosphere.

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through laboratory synthesis and extraction from the mushroom Termitomyces titanicus .

Chemical Reactions Analysis

Types of Reactions: Termitomycamide E undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at the amide or phenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fatty acid amides, while reduction can produce reduced derivatives of this compound .

Scientific Research Applications

Termitomycamide E has several scientific research applications, including :

    Chemistry: Used as a model compound to study fatty acid amides and their chemical properties.

    Biology: Investigated for its role in suppressing endoplasmic reticulum stress and its protective activity against T. titanicus-toxicity.

    Medicine: Potential therapeutic applications in treating conditions related to endoplasmic reticulum stress, such as neurodegenerative diseases.

    Industry: Explored for its potential use in developing new pharmaceuticals and bioactive compounds.

Comparison with Similar Compounds

Properties

IUPAC Name

(9Z,12Z)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)27-23-22-24-18-20-25(28)21-19-24/h6-7,9-10,18-21,28H,2-5,8,11-17,22-23H2,1H3,(H,27,29)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSNNDBVDQFVEG-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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